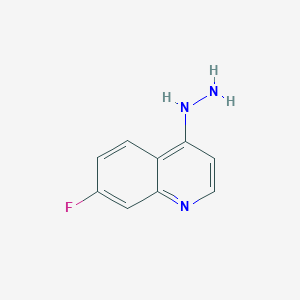

7-Fluoro-4-hydrazinylquinoline

説明

Structure

3D Structure

特性

分子式 |

C9H8FN3 |

|---|---|

分子量 |

177.18 g/mol |

IUPAC名 |

(7-fluoroquinolin-4-yl)hydrazine |

InChI |

InChI=1S/C9H8FN3/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6/h1-5H,11H2,(H,12,13) |

InChIキー |

YDBZADTUFVILJU-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=CN=C2C=C1F)NN |

製品の起源 |

United States |

Synthetic Methodologies for 7 Fluoro 4 Hydrazinylquinoline and Its Precursors

Hydrazination Reactions of Substituted Quinolines

The introduction of the hydrazinyl moiety at the C4 position of the quinoline (B57606) ring is a key transformation. This is typically accomplished via a nucleophilic aromatic substitution reaction where a halogen at the 4-position is displaced by hydrazine (B178648). The electron-deficient nature of the quinoline ring system facilitates this type of substitution, particularly at the C2 and C4 positions. numberanalytics.com

Nucleophilic Aromatic Substitution Approaches on 4,7-Dihaloquinolines

A common and effective method for synthesizing 4-hydrazinylquinolines involves the nucleophilic aromatic substitution (SNA_r_) reaction on a dihaloquinoline precursor. For the target compound, this would involve 7-fluoro-4-chloroquinoline as the substrate. The reaction mechanism proceeds through the addition of the nucleophile (hydrazine) to the electron-deficient quinoline ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the halide leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction. masterorganicchemistry.com

The reaction of 4,7-dichloroquinoline (B193633) with hydrazine hydrate (B1144303) serves as a well-documented analogue for this transformation. This reaction is regioselective, with hydrazine preferentially attacking the more activated C4 position over the C7 position. This selectivity is also observed in other dihaloquinoline systems; for example, the reaction of 2,4-dichloro-8-methylquinoline (B1596889) with hydrazine hydrate exclusively yields 2-chloro-4-hydrazino-8-methylquinoline. mdpi.org The synthesis of 7-chloro-4-hydrazinylquinoline, a precursor for various bioactive molecules, is routinely accomplished by reacting 4,7-dichloroquinoline with hydrazine. researchgate.netaablocks.com This established reactivity pattern provides a reliable blueprint for the synthesis of 7-fluoro-4-hydrazinylquinoline from 7-fluoro-4-chloroquinoline.

The reaction is typically carried out by heating the 7-fluoro-4-chloroquinoline with hydrazine hydrate, often in a solvent like ethanol (B145695) or n-butanol. nih.gov

Interactive Table: Hydrazination of Haloquinolines

This table summarizes typical conditions for the synthesis of hydrazinylquinolines from haloquinoline precursors.

Direct Hydrazination Protocols

Direct hydrazination protocols refer to the straightforward reaction of a haloquinoline with hydrazine. This is the most common and direct application of the SNA_r_ mechanism for this specific transformation. The development of efficient synthetic methods for aryl hydrazines is crucial, and for electron-deficient substrates like haloquinolines, direct nucleophilic substitution with hydrazine hydrate is a viable and established method. scribd.comresearchgate.net

For instance, the synthesis of 7-chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate begins with the preparation of 7-chloro-4-hydrazinylquinoline from 7-chloro-4-hydrazinoquinoline (B1583878) and an aldehyde. nih.govscienceopen.com The key starting material, 7-chloro-4-hydrazinylquinoline, is itself prepared through the direct reaction of 4,7-dichloroquinoline with hydrazine hydrate in ethanol. nih.govscienceopen.com This protocol underscores the utility and simplicity of direct hydrazination for producing these valuable intermediates.

Precursor Synthesis Routes for 7-Fluoro-4-haloquinolines

The synthesis of the key intermediate, 7-fluoro-4-haloquinoline, is a critical preceding step. This involves either building the quinoline ring with the fluorine atom already in place or introducing the fluorine atom onto a pre-existing quinoline scaffold.

Strategies for Incorporating Fluorine into the Quinoline Scaffold

Several strategies exist for introducing a fluorine atom into the quinoline core, particularly at the 7-position.

Cyclization of Fluorinated Anilines: This is the most prevalent method for synthesizing fluoroquinolines. researchgate.net Classic quinoline syntheses such as the Gould-Jacobs, Combes, or Doebner-von Miller reactions can be employed, starting with an appropriately substituted fluoroaniline. researchgate.netiipseries.org To obtain a 7-fluoroquinoline (B188112), one would typically start with a m-fluoroaniline (3-fluoroaniline). For example, the Gould-Jacobs reaction, analogous to the synthesis of 4,7-dichloroquinoline from 3-chloroaniline, involves condensing 3-fluoroaniline (B1664137) with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate. wikipedia.orgorgsyn.org Subsequent hydrolysis and decarboxylation yield 7-fluoro-4-hydroxyquinoline.

Nucleophilic Fluoro-dechlorination: Another powerful method is the direct displacement of a chlorine atom with a fluoride (B91410) ion. researchgate.net This approach is particularly relevant for converting commercially available chloro-substituted quinolines into their fluoro-analogues. A notable example is the synthesis of 7-fluoro-4-chloroquinoline directly from 4,7-dichloroquinoline via nucleophilic substitution with a fluoride source. researchgate.net

Direct C-H Fluorination: Advanced methods for direct C-H fluorination have been developed, although controlling regioselectivity can be a challenge. These methods often use electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or involve photoredox catalysis. acs.org For instance, direct fluorination of quinoline derivatives in acidic media using elemental fluorine has been shown to produce fluorinated products through electrophilic substitution. researchgate.net

Interactive Table: Fluorination Strategies for Quinolines

This table presents various methods for introducing fluorine into the quinoline ring system.

Halogenation Techniques for Quinoline Ring Systems

Once 7-fluoro-4-hydroxyquinoline (also known as 7-fluoroquinolin-4-one) is obtained, the hydroxyl group at the C4 position must be converted to a halogen, typically chlorine, to activate the position for nucleophilic substitution with hydrazine.

The most common and efficient method for this transformation is treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅). mdpi.orgmdpi.com This reaction effectively converts the 4-quinolone into the desired 4-chloroquinoline. The synthesis of 4,7-dichloroquinoline from the corresponding 7-chloro-4-hydroxyquinoline (B73993) intermediate using phosphorus oxychloride is a standard procedure in organic synthesis and serves as a direct model for this step. orgsyn.org

While numerous methods exist for the direct C-H halogenation of quinolines using reagents like N-bromosuccinimide (NBS) or trihaloisocyanuric acid, these are less relevant for this specific transformation, which requires the conversion of a C-O bond to a C-Cl bond at the 4-position. researchgate.netrsc.orgacgpubs.org

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. bohrium.comnih.gov Several strategies can be applied to the synthesis of 7-fluoro-4-hydrazinylquinoline to improve its environmental footprint.

Greener Solvents: Traditional syntheses often use hazardous organic solvents. Replacing these with greener alternatives like water or ethanol can significantly reduce environmental impact. researchgate.net For instance, iron(III)-catalyzed halogenation of quinolines has been successfully performed in water. mdpi.com The hydrazination step, often conducted in ethanol, is already a step in a more sustainable direction.

Catalysis: The use of catalysts, including green catalysts like p-toluenesulfonic acid or various metal catalysts, can replace stoichiometric reagents, minimizing waste and often allowing for milder reaction conditions. iipseries.orgresearchgate.net

Energy Efficiency: Employing energy-efficient techniques such as microwave or ultrasound irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov The synthesis of 7-chloroquinoline (B30040) derivatives has been effectively carried out using ultrasound irradiation, suggesting this could be applied to the synthesis of the target compound. tandfonline.com

One-Pot Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel (one-pot synthesis) reduces the need for intermediate purification steps, saving solvents, time, and resources. bohrium.comresearchgate.net The conversion of a 7-fluoro-4-hydroxyquinoline to 7-fluoro-4-hydrazinylquinoline could potentially be streamlined into a one-pot process involving chlorination followed by in-situ hydrazination.

Reaction Chemistry and Mechanistic Investigations of 7 Fluoro 4 Hydrazinylquinoline

Condensation Reactions with Aldehydes and Ketones

The primary amino group of the hydrazine (B178648) moiety in 7-Fluoro-4-hydrazinylquinoline exhibits characteristic nucleophilicity towards the electrophilic carbon of aldehydes and ketones. ncert.nic.in This reaction is a cornerstone for creating a diverse array of hydrazone derivatives. The general mechanism involves the nucleophilic addition of the hydrazine to the carbonyl group, forming a tetrahedral intermediate, which then undergoes dehydration to yield the final hydrazone product. nih.gov This process is often catalyzed by acid. ncert.nic.innih.gov

Formation of Hydrazone Derivatives: Scope and Limitations

The reaction of 7-Fluoro-4-hydrazinylquinoline with various aldehydes and ketones is a widely employed synthetic strategy. nih.gov For instance, it readily reacts with o-hydroxybenzaldehyde to form the corresponding Schiff base hydrazone ligand. chemicalbook.comchemsrc.com Similarly, condensation with 4-fluorobenzaldehyde (B137897) in ethanol (B145695) at room temperature yields 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline. nih.gov The scope of this reaction is broad, encompassing a variety of aromatic and heteroaromatic aldehydes.

However, the reaction can have limitations. Steric hindrance in either the quinoline (B57606) precursor or the carbonyl compound can impede the reaction. The electronic nature of the substituents on the aldehyde or ketone can also influence reactivity; electron-withdrawing groups on the carbonyl compound can enhance the electrophilicity of the carbonyl carbon and facilitate the reaction.

Table 1: Examples of Hydrazone Derivatives from 7-Fluoro-4-hydrazinylquinoline

| Carbonyl Compound | Resulting Hydrazone Derivative | Reaction Conditions | Reference |

|---|---|---|---|

| o-Hydroxybenzaldehyde | Schiff base hydrazone ligand | - | chemicalbook.comchemsrc.com |

| 4-Fluorobenzaldehyde | 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline | Ethanol, Room Temperature | nih.gov |

| Various aromatic aldehydes | Library of hydrazone analogues | Solvent-free, [Et3NH][HSO4] catalyst | rsc.org |

| 2-Acetylthiazole | (E)-N,N,N-trimethyl-2-oxo-2-(2-(1-(thiazol-2-yl)ethylidene)hydrazinyl)ethan-1-aminium chloride | Condensation with Girard's T reagent | mdpi.com |

Stereochemical Aspects of Hydrazone Formation (e.g., E/Z Isomerism)

Hydrazones formed from the condensation of 7-Fluoro-4-hydrazinylquinoline with aldehydes or unsymmetrical ketones can exist as geometric isomers, designated as (E) and (Z) configurations, due to the restricted rotation around the C=N double bond. researchgate.netresearchgate.net The (E) isomer is generally more thermodynamically stable than the (Z) isomer. researchgate.net

The specific isomer formed can be influenced by reaction conditions such as pH, temperature, and the presence of catalysts. researchgate.net Characterization and differentiation between the (E) and (Z) isomers are typically achieved using spectroscopic methods like 1H-NMR, 13C-NMR, and X-ray diffraction. researchgate.net For example, the crystal structure of 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate confirmed the (E) conformation about the C=N double bond. nih.gov Theoretical studies on similar chlorohydrazones have shown that while (Z) isomers can be thermodynamically favored in some cases, the energy barrier for (E, Z) isomerization is often high at room temperature. mdpi.com

Catalytic Strategies for Enhanced Reaction Efficiency

To improve the efficiency of hydrazone synthesis, various catalytic strategies have been developed. Acid catalysis is commonly employed to activate the carbonyl group towards nucleophilic attack. ncert.nic.innih.gov

Cyclocondensation and Annulation Reactions

The bifunctional nature of 7-Fluoro-4-hydrazinylquinoline, possessing both a nucleophilic hydrazine group and a reactive quinoline ring, makes it an ideal substrate for cyclocondensation and annulation reactions. These reactions lead to the formation of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Formation of Heterocyclic Ring Systems Incorporating the Hydrazine Moiety

7-Fluoro-4-hydrazinylquinoline is a key intermediate in the synthesis of various fused heterocyclic systems, particularly those containing a pyrazole (B372694) ring. For example, it can be used to prepare pyrazolo[3,4-b]quinolines. uj.edu.pl The reaction with appropriate bifunctional reagents allows for the construction of a new ring fused to the quinoline core.

One common strategy involves the reaction with β-ketoesters or similar dicarbonyl compounds. For example, the cyclocondensation of 7-chloro-4-hydrazinoquinoline (B1583878) with enaminones in acetic acid can lead to the formation of pyrazolyl-quinolinone derivatives. rsc.org Another approach involves the reaction with polyhalogenated nitrobutadienes, which, after a series of steps, yields substituted pyrazol-5-amines attached to the quinoline ring. beilstein-journals.org Intramolecular cyclization of intermediates derived from 7-Fluoro-4-hydrazinylquinoline is also a viable route to fused systems like tetrazolo[1,5-a]quinolines. grafiati.com

Table 2: Examples of Heterocyclic Systems from 7-Fluoro-4-hydrazinylquinoline

| Reactant(s) | Resulting Heterocyclic System | Reaction Type | Reference |

|---|---|---|---|

| Enaminone | 4-hydroxy-1-methyl-3-[1-(7-chloroquinolin-4-yl)-1H-pyrazol-3-yl]quinolinone | Cyclocondensation | rsc.org |

| Polyhalogenated nitrobutadienes | Substituted 1-(7-Chloroquinol-4-yl)-1H-pyrazol-5-amines | Cyclocondensation | beilstein-journals.org |

| Dicarbonyl compounds | Pyrazolo[3,4-b]quinolines | Cyclocondensation | uj.edu.pl |

| Isatin, Diketene (B1670635), Primary Amines | Pyrrolo[3,4-c]quinoline-1,3-diones | Multi-component reaction | nih.gov |

Reactivity with Bifunctional Reagents

The reaction of 7-Fluoro-4-hydrazinylquinoline with bifunctional reagents is a powerful tool for constructing complex heterocyclic scaffolds. Bifunctional reagents possess two reactive centers that can interact with the hydrazine moiety to form a new ring system.

A classic example is the reaction with β-ketoesters, such as ethyl acetoacetate. This type of reaction typically proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization to form a pyrazolone (B3327878) ring fused to the quinoline. The reaction of various hydrazines with diketene is also a well-established method for synthesizing heterocyclic compounds. nih.gov Similarly, reaction with bifunctional ammonia (B1221849) derivatives like semicarbazide (B1199961) and thiosemicarbazide (B42300) can lead to the formation of triazepine-based systems. rsc.org The versatility of these reactions allows for the generation of a wide range of fused heterocyclic compounds with diverse substitution patterns. scirp.org

Electrophilic and Nucleophilic Substitution Pathways

The structure of 7-Fluoro-4-hydrazinylquinoline contains two key reactive components: the quinoline ring system and the hydrazinyl (-NHNH₂) substituent. These features allow for both electrophilic and nucleophilic reaction pathways.

Nucleophilic Character and Reactions: The primary site of nucleophilic reactivity is the terminal nitrogen atom of the hydrazinyl group. This group acts as a potent nucleophile, readily participating in condensation and substitution reactions. A significant body of research focuses on the reaction of the hydrazinyl group with various electrophiles, such as aldehydes, ketones, and diketones, to synthesize a range of heterocyclic derivatives, most notably pyrazoles. beilstein-journals.orgresearchgate.netmdpi.com

The general mechanism for pyrazole formation involves the initial nucleophilic attack of the hydrazinyl group on a carbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization, followed by dehydration, yields the aromatic pyrazole ring. tsijournals.com For instance, the reaction with 1,3-dicarbonyl compounds provides a direct route to pyrazole-substituted quinolines.

While the fluorine atom at the C-7 position is generally a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions compared to chlorine, the quinoline ring itself, being an electron-deficient heterocycle, is activated towards nucleophilic attack at positions C-2 and C-4. imperial.ac.ukresearchgate.net However, in 7-Fluoro-4-hydrazinylquinoline, the C-4 position is already substituted. Therefore, nucleophilic substitution on the quinoline ring itself is not a commonly reported pathway for this specific molecule.

Electrophilic Substitution Pathways: Electrophilic aromatic substitution on the quinoline nucleus generally occurs on the more electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. rsc.orgambeed.com For quinoline, the preferred positions for electrophilic attack are C-5 and C-8. imperial.ac.uk In 7-Fluoro-4-hydrazinylquinoline, the presence of the fluorine atom at C-7, an electron-withdrawing group, would further deactivate the benzene portion of the ring system towards electrophilic attack. The hydrazinyl group, while activating, can be protonated under acidic conditions typical for many electrophilic substitutions, which would transform it into a deactivating group. Specific experimental studies detailing the electrophilic substitution on the 7-Fluoro-4-hydrazinylquinoline ring are not prominent in the surveyed literature.

Oxidative and Reductive Transformations

The hydrazinyl and quinoline moieties of the molecule can undergo both oxidative and reductive transformations under appropriate conditions.

Oxidative Transformations: Hydrazine derivatives are known to be susceptible to oxidation. The oxidation of the hydrazinyl group can lead to various products depending on the reagent and reaction conditions. Mild oxidation can yield diazene (B1210634) intermediates, while stronger oxidation can result in the complete loss of the hydrazine group and the formation of nitrogen gas.

Furthermore, oxidative C-H functionalization has been reported for related quinoline systems. For example, the C-3 arylation of quinolin-4-ones using arylhydrazines in the presence of an oxidant proceeds via a radical-mediated pathway. sci-hub.se While this specific reaction applies to a different quinoline core, it highlights a potential oxidative pathway for hydrazine derivatives in heterocyclic chemistry. Studies detailing the specific oxidation products of 7-Fluoro-4-hydrazinylquinoline are scarce.

Reductive Transformations: The quinoline ring can be reduced under various conditions. Catalytic hydrogenation can reduce the pyridine portion of the ring system to yield a tetrahydroquinoline derivative. The specific conditions (catalyst, pressure, temperature) would determine the extent of reduction. Schiff bases formed from the hydrazinyl group can also be selectively reduced. For example, the imine bond (>C=N-) of a hydrazone derivative can be reduced to a hydrazine. It is noted that Schiff bases exhibit considerable stability under many reductive conditions. ckthakurcollege.net

Reaction Kinetics and Thermodynamic Considerations

A thorough search of the scientific literature did not yield specific experimental data, such as reaction rate constants or thermodynamic parameters (e.g., ΔH, ΔS, ΔG), for the reactions of 7-Fluoro-4-hydrazinylquinoline.

The kinetics of its nucleophilic reactions, such as hydrazone and pyrazole formation, would be expected to follow standard mechanisms. The initial nucleophilic attack of the hydrazine on an electrophile is often the rate-determining step in condensation reactions. youtube.com Factors influencing the rate include the electrophilicity of the reaction partner, solvent polarity, and steric hindrance. libretexts.org For example, the use of polar aprotic solvents can enhance the nucleophilicity of anions by weakening the solvent cage effect. libretexts.org

Thermodynamically, the formation of aromatic heterocyclic products like pyrazoles from condensation reactions is generally favorable due to the stability of the resulting aromatic system. tsijournals.com Cyclization reactions that lead to the formation of five- or six-membered rings are typically entropically and enthalpically favored. youtube.combeilstein-journals.org However, without empirical data, any discussion remains qualitative.

Derivatives and Analogues of 7 Fluoro 4 Hydrazinylquinoline

Design Principles for Structural Diversification

The structural modification of 7-Fluoro-4-hydrazinylquinoline is guided by established medicinal chemistry principles to explore and optimize its chemical properties. These modifications primarily target the quinoline (B57606) nucleus and the hydrazinyl group.

Substitution at Various Positions: The introduction of different functional groups at various positions on the quinoline ring is a common strategy. For instance, the presence of a halogen atom, such as the 7-fluoro substituent, is known to enhance the biological activity of some quinoline derivatives. orientjchem.org Further modifications could involve introducing alkyl, alkoxy, or other groups at available positions to modulate the compound's characteristics. Studies on related quinoline structures have shown that substituents at the C-3 and C-7 positions can be particularly influential. mdpi.com

N-1 Alkylation: The nitrogen atom of the quinoline ring can undergo alkylation, a modification that has been explored in other quinoline-based compounds to introduce structural diversity. mdpi.com

The hydrazinyl (-NHNH2) group at the 4-position is a highly reactive and versatile handle for a wide range of chemical transformations. ontosight.ai This functional group readily undergoes condensation reactions with various carbonyl compounds to form hydrazones, a key class of derivatives.

The primary reaction at this site is the formation of hydrazones through reaction with aldehydes and ketones. This reaction introduces a new substituent (R) attached to the imine carbon, leading to a large family of N'-substituted hydrazinylquinolines. The nature of the 'R' group can be widely varied, from simple alkyl and aryl moieties to more complex heterocyclic systems. researchgate.netresearchgate.net

To enhance the potential of 7-Fluoro-4-hydrazinylquinoline derivatives, additional pharmacophoric units are often incorporated into the molecular structure. These units are structural motifs recognized for their contribution to biological activity.

Heterocyclic Moieties: The introduction of other heterocyclic rings is a well-established strategy in drug design. rsc.org For example, reacting the hydrazinyl group with aldehydes or ketones bearing other heterocyclic systems, such as pyrazole (B372694) or thiazolidinone, can generate hybrid molecules with potentially synergistic or novel properties. rsc.orgresearchgate.net This approach aims to combine the structural features of quinoline with those of other known bioactive scaffolds.

Derivatization at the Hydrazinyl Group

Synthesis and Characterization of Substituted Hydrazone Analogues

The condensation of 7-Fluoro-4-hydrazinylquinoline with various aldehydes and ketones is a primary method for generating a diverse library of analogues. These reactions are typically straightforward and lead to the formation of arylhydrazone and alkylhydrazone derivatives.

Arylhydrazones are a significant class of derivatives synthesized from 7-Fluoro-4-hydrazinylquinoline. These compounds are prepared by reacting the parent molecule with a variety of aromatic aldehydes. researchgate.netsemanticscholar.org

The synthesis generally involves the condensation of 7-Fluoro-4-hydrazinylquinoline with a substituted or unsubstituted benzaldehyde (B42025) in a suitable solvent, such as ethanol (B145695). semanticscholar.orgnih.gov The reaction often proceeds at room temperature or with gentle heating. nih.gov The resulting arylhydrazone precipitates from the reaction mixture and can be purified by recrystallization.

The structure of these derivatives is confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.net X-ray crystallography has also been used to determine the precise three-dimensional structure of these molecules, confirming the E conformation about the C=N double bond in some cases. nih.gov

A notable example is the synthesis of 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate, prepared by reacting 7-chloro-4-hydrazinoquinoline (B1583878) with 4-fluorobenzaldehyde (B137897). nih.gov This highlights the common synthetic route and the types of characterization employed.

Table 1: Examples of Synthesized Arylhydrazone Derivatives of Halogenated 4-Hydrazinylquinolines

| Derivative Name | Reactants | Reference |

|---|---|---|

| 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate | 7-Chloro-4-hydrazinoquinoline and 4-fluorobenzaldehyde | nih.gov |

| 7-Chloro-4-arylhydrazonequinolines | 7-Chloro-4-hydrazinoquinoline and various arenealdehydes | researchgate.netsemanticscholar.org |

Similar to the synthesis of arylhydrazones, alkylhydrazone derivatives are prepared by the condensation of 7-Fluoro-4-hydrazinylquinoline with various aliphatic aldehydes and ketones. This class of derivatives allows for the introduction of a wide range of alkyl chains and cyclic aliphatic groups.

The synthetic methodology is analogous to that of arylhydrazones, typically involving a one-pot reaction in a suitable solvent. The characterization of these compounds also relies on standard spectroscopic methods to confirm their structure. While the literature extensively covers arylhydrazones, the synthesis of alkylhydrazones follows the same fundamental chemical principles.

Arylhydrazone Derivatives

Synthesis of Polycyclic and Fused Systems

The creation of intricate polycyclic and fused heterocyclic systems from 7-fluoro-4-hydrazinylquinoline is a significant area of research, primarily leveraging the reactivity of the hydrazinyl moiety in cyclization and cycloaddition reactions. These reactions lead to the formation of new rings fused to the quinoline core, resulting in compounds with extended π-systems and diverse three-dimensional structures.

One of the most common strategies involves the reaction of the hydrazinyl group with bifunctional electrophiles, leading to the formation of a new heterocyclic ring. For instance, condensation with β-dicarbonyl compounds or their equivalents can yield pyrazole-fused quinolines. While specific examples utilizing 7-fluoro-4-hydrazinylquinoline are not extensively documented in publicly available literature, the analogous reactivity of 7-chloro-4-hydrazinylquinoline provides a strong predictive model for these transformations. The treatment of 7-chloro-4-hydrazinylquinoline with various substituted nitrobutadienes has been shown to produce 7-chloro-4-(pyrazol-1-yl)quinolines. beilstein-journals.org This reaction proceeds via a nucleophilic attack of the hydrazine (B178648) on the butadiene system, followed by cyclization and elimination to form the aromatic pyrazole ring. It is anticipated that 7-fluoro-4-hydrazinylquinoline would undergo similar transformations.

Cycloaddition reactions represent another powerful tool for constructing fused systems. [3+2] cycloaddition reactions, in particular, are well-suited for creating five-membered heterocyclic rings. uchicago.edunih.gov In the context of quinoline derivatives, these reactions can occur with various dipolarophiles. nih.gov For example, the reaction of a quinolinium ylide with a dipolarophile can lead to the formation of a new fused ring. While direct examples with 7-fluoro-4-hydrazinylquinoline are sparse, the principles of [3+2] cycloaddition are broadly applicable in heterocyclic synthesis. cas.cnmdpi.com

Similarly, [4+2] cycloaddition reactions, or Diels-Alder reactions, offer a pathway to six-membered rings. libretexts.orgnih.govlibretexts.org These reactions typically involve a diene and a dienophile. The quinoline system itself can be modified to act as or to be part of a diene or dienophile, enabling the construction of more complex polycyclic architectures. Theoretical studies on the [4+2] cycloaddition of trifluoroethylene (B1203016) with heterocyclic compounds indicate the favorability of such reactions. koyauniversity.org

Furthermore, intramolecular cyclization reactions can lead to the formation of fused systems. For instance, autoxidation of 4-hydrazinylquinolin-2(1H)-ones has been reported to yield pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones, which are complex pentacyclic structures. rsc.org This type of transformation highlights the potential for the hydrazinyl group to participate in complex, multi-step, one-pot reactions to build elaborate polycyclic frameworks.

The synthesis of these polycyclic and fused systems is often guided by the desire to explore new chemical space and to generate molecules with novel electronic and photophysical properties. beilstein-journals.orgmdpi.comnih.gov

Table 1: Examples of Reaction Types for the Synthesis of Polycyclic and Fused Systems

| Reaction Type | Reactant 1 | Reactant 2 (Example) | Product Type (Anticipated) |

| Pyrazole Formation | 7-Fluoro-4-hydrazinylquinoline | Substituted Nitrobutadiene | 7-Fluoro-4-(pyrazol-1-yl)quinoline |

| [3+2] Cycloaddition | In situ generated ylide from a 7-fluoro-4-hydrazinylquinoline derivative | Dipolarophile (e.g., alkyne, alkene) | Fused five-membered heterocyclic quinoline |

| [4+2] Cycloaddition | Diene-functionalized 7-fluoro-4-hydrazinylquinoline derivative | Dienophile (e.g., maleimide) | Fused six-membered heterocyclic quinoline |

| Intramolecular Cyclization | Functionalized 7-fluoro-4-hydrazinylquinoline precursor | - | Fused polycyclic quinoline system |

Development of Hybrid Molecules

The development of hybrid molecules involves the covalent linking of two or more distinct pharmacophores or bioactive scaffolds to create a single molecular entity. mdpi.com This strategy aims to combine the functionalities of the parent molecules, potentially leading to compounds with improved properties, novel mechanisms of action, or the ability to interact with multiple biological targets. 7-Fluoro-4-hydrazinylquinoline is an attractive scaffold for the creation of such hybrids due to its inherent chemical reactivity and the established biological relevance of the quinoline core. researchgate.net

A common approach to synthesizing hybrid molecules is through the reaction of the hydrazinyl group of 7-fluoro-4-hydrazinylquinoline with a suitable functional group on another bioactive molecule. For example, the synthesis of hybrid analogues containing a 7-chloro-4-aminoquinoline nucleus and a 2-pyrazoline (B94618) moiety has been reported. nih.gov These hybrids were synthesized through the cyclocondensation of chalcone (B49325) precursors with a hydrazine derivative. A similar strategy could be employed starting from 7-fluoro-4-hydrazinylquinoline to generate novel fluoro-substituted quinoline-pyrazoline hybrids.

Another strategy involves the conjugation of the quinoline scaffold with other heterocyclic systems known for their biological activities. For instance, the reaction of 7-chloro-4-hydrazinylquinoline with substituted 1,3,5-triazines has been described to yield 1,3,5-triazine (B166579) derivatives bearing a quinoline moiety. researchgate.net This reaction demonstrates the utility of the hydrazinyl group as a linker to connect the quinoline core to other heterocyclic systems. It is highly probable that 7-fluoro-4-hydrazinylquinoline would react in a similar fashion.

The conjugation of the 7-fluoro-4-hydrazinylquinoline scaffold with amino acids or peptides is another avenue for the development of hybrid molecules. nih.gov This approach can enhance the pharmacokinetic properties of the resulting conjugate. The synthesis of such hybrids would typically involve the formation of an amide or a related linkage between the quinoline derivative and the amino acid or peptide.

Furthermore, hybrid molecules incorporating naphthoquinone and quinolinedione scaffolds have been investigated as antineoplastic agents. mdpi.com The design and synthesis of such hybrids often involve multi-step procedures where the quinoline and naphthoquinone moieties are connected through a linker. The hydrazinyl group of 7-fluoro-4-hydrazinylquinoline provides a convenient handle for introducing such linkers.

The research into hybrid molecules is a dynamic field, with new combinations of scaffolds being continuously explored. The 7-fluoro-4-hydrazinylquinoline core offers a valuable platform for the design and synthesis of novel hybrid structures with potentially interesting chemical and biological profiles.

Table 2: Examples of Hybrid Molecule Strategies

| Hybrid Type | Scaffold 1 | Scaffold 2 (Example) | Linkage Type (Potential) |

| Quinoline-Pyrazole Hybrid | 7-Fluoro-4-hydrazinylquinoline | Chalcone derivative | Hydrazone followed by cyclization |

| Quinoline-Triazine Hybrid | 7-Fluoro-4-hydrazinylquinoline | Substituted 1,3,5-triazine | Hydrazinyl linkage |

| Quinoline-Amino Acid Hybrid | 7-Fluoro-4-hydrazinylquinoline | Amino acid | Amide or related bond |

| Quinoline-Naphthoquinone Hybrid | 7-Fluoro-4-hydrazinylquinoline | Naphthoquinone derivative | Linker attached via hydrazinyl group |

Advanced Spectroscopic Characterization of 7 Fluoro 4 Hydrazinylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the structure and electronic environment of molecules. For quinoline (B57606) derivatives, NMR is crucial for assigning proton and carbon positions within the heterocyclic ring system and any attached functional groups.

Proton (¹H) NMR Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are influenced by the electron density around the proton, which is affected by neighboring atoms and functional groups. In quinoline derivatives, protons on the aromatic rings typically resonate in the downfield region (7-8 ppm) due to the deshielding effect of the aromatic ring current. chemistrysteps.com

For a derivative, 7-chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate, the ¹H NMR spectrum recorded in DMSO-d6 showed several key signals. nih.gov A multiplet for three protons was observed between δ 7.28 and 7.32 ppm. A doublet corresponding to one proton appeared at δ 7.54 ppm with a coupling constant (J) of 8.4 Hz. Another multiplet for three protons was found between δ 7.84 and 7.88 ppm, and a further multiplet for three protons was observed in the range of δ 8.34–8.40 ppm. A broad singlet at δ 11.3 ppm was attributed to the NH proton. nih.gov

The chemical shifts of protons in quinoline derivatives can also be concentration-dependent, suggesting intermolecular interactions such as π-π stacking between the quinoline rings. uncw.edu

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shift range for ¹³C is much broader than for ¹H, which often allows for the resolution of all carbon signals in a molecule. oregonstate.edu In quinoline derivatives, the carbon atoms of the aromatic rings typically appear in the range of δ 120-150 ppm. researchgate.net

For a series of chloroquinolinyl-pyrazolyl derivatives, the ¹³C NMR spectra revealed characteristic signals for the quinoline and pyrazole (B372694) moieties. For instance, in one derivative, the carbon atoms of the quinoline ring appeared at δ 151.1 (CH), 150.1, 145.6, 141.7, 141.1, 140.3, 137.3, 132.7, 130.1 (CH), 129.5 (CH), 129.3 (CH), 125.2 (CH), 123.7 (CH), 122.6, 120.6 (CH), and 120.5 (CH) ppm. beilstein-journals.org The signal for the carbon attached to the nitro group (CNO2) was observed at δ 124.4 ppm. beilstein-journals.org

Fluorine-19 (¹⁹F) NMR Applications

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorine-containing compounds. The ¹⁹F nucleus has a large chemical shift range, which makes it an excellent probe for detecting subtle changes in the molecular environment. lcms.cz For fluoroorganic compounds, ¹⁹F NMR can provide valuable information about the number and type of fluorine atoms present. lcms.cz

In the context of 7-Fluoro-4-hydrazinylquinoline derivatives, ¹⁹F NMR is instrumental in confirming the presence and position of the fluorine substituent on the quinoline ring. The chemical shift of the fluorine atom is influenced by its position on the aromatic ring and the nature of other substituents. For example, in a study monitoring an SNAr reaction, the ¹⁹F NMR spectrum of a fluorinated reactant showed peaks at -134 and -127 ppm, while the product peak appeared at -119 ppm. magritek.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering a deeper understanding of molecular connectivity. wikipedia.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). wikipedia.orgsdsu.edu It is used to establish proton-proton connectivity within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This is crucial for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). wikipedia.orgsdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. emerypharma.com

These 2D NMR techniques are invaluable for the unambiguous assignment of all proton and carbon signals in complex molecules like 7-Fluoro-4-hydrazinylquinoline and its derivatives.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

For a derivative, 7-chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate, the mass spectrum showed a peak for the molecular ion minus a hydrogen atom ([M+. - H]) at an m/z of 298. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.net This high accuracy allows for the determination of the elemental composition of a molecule, which is a critical step in identifying unknown compounds. filab.fralgimed.com

For several chloroquinolinyl-pyrazolyl derivatives, HRMS (ESI) was used to confirm their elemental composition. For example, a compound with the formula C₁₉H₁₀Cl₃N₇O₂ had a calculated mass of 495.9854 for the [M + Na]⁺ ion, and the found mass was 495.9856. beilstein-journals.org Another derivative with the formula C₁₇H₁₄Cl₃N₅O₂ had a calculated mass of 448.0105 for the [M + Na]⁺ ion, with the found mass being 448.0109. beilstein-journals.org These close agreements between the calculated and found masses provide strong evidence for the proposed molecular formulas.

Fragmentation Pattern Analysis

The structural elucidation of 7-Fluoro-4-hydrazinylquinoline and its derivatives via mass spectrometry is heavily reliant on the analysis of their fragmentation patterns under electron ionization (EI). While direct mass spectral data for 7-Fluoro-4-hydrazinylquinoline is not abundantly published, its fragmentation behavior can be reliably predicted by examining the established patterns of quinoline, substituted quinolines, and analogous hydrazinyl-containing compounds. mcmaster.cachempap.orgcdnsciencepub.comresearchgate.net

The molecular ion (M+) peak of 7-Fluoro-4-hydrazinylquinoline is expected to be prominent, reflecting the stability of the aromatic quinoline core. libretexts.org The primary fragmentation pathways are dictated by the nature and position of its functional groups: the quinoline ring, the fluorine atom, and the hydrazinyl group.

A key fragmentation process for the quinoline nucleus itself is the expulsion of a neutral molecule of hydrogen cyanide (HCN), resulting in a fragment ion [M-27]+. mcmaster.cachempap.org This is a characteristic fragmentation for many nitrogen-containing heterocyclic aromatic systems. cdnsciencepub.com

The hydrazinyl group (-NHNH2) is expected to undergo several characteristic cleavages. Alpha-cleavage, a common fragmentation pathway for amines and related compounds, would involve the breaking of the C4-N bond. msu.edu However, a more likely initial fragmentation is the loss of the terminal amino group (•NH2) as a radical, leading to a significant [M-16]+ peak. Subsequent loss of a nitrogen atom (•N) would produce an [M-30]+ fragment. Alternatively, the entire hydrazinyl group can be lost, generating an [M-31]+ ion.

The fluorine substituent on the benzene (B151609) portion of the quinoline ring is generally stable. However, fragmentation involving the loss of a fluorine radical (•F) to give an [M-19]+ ion, or the elimination of hydrogen fluoride (B91410) (HF) to yield an [M-20]+ ion, may be observed, though likely with lower intensity compared to the cleavages associated with the hydrazinyl group.

Based on these principles, a plausible fragmentation pathway for 7-Fluoro-4-hydrazinylquinoline is proposed in the table below.

Table 1: Predicted Mass Spectrometric Fragmentation of 7-Fluoro-4-hydrazinylquinoline

| m/z Value (Mass/Charge Ratio) | Proposed Fragment Structure | Neutral Loss | Notes |

|---|---|---|---|

| 179 | [C9H7FN3]+• | - | Molecular Ion (M+) |

| 163 | [C9H6FN2]+ | •NH2 | Loss of the terminal amino radical from the hydrazinyl group. |

| 152 | [C9H7FN]+• | N2H | Loss of diazene (B1210634) from the hydrazinyl group. |

| 148 | [C9H6F]+ | •N2H3 | Loss of the entire hydrazinyl radical. |

| 126 | [C8H5F]+• | HCN from [M-N2H]+ | Loss of hydrogen cyanide from the quinoline ring after initial fragmentation. chempap.org |

This table is predictive and based on fragmentation patterns of analogous compounds.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insight into the molecular structure of 7-Fluoro-4-hydrazinylquinoline by probing the vibrational modes of its constituent chemical bonds and functional groups. nih.govtanta.edu.eg The spectra are complementary; IR spectroscopy measures changes in the dipole moment, while Raman spectroscopy detects changes in polarizability during molecular vibrations. libretexts.orgscielo.org.mx

Vibrational Mode Assignment

The vibrational spectrum of 7-Fluoro-4-hydrazinylquinoline is complex, arising from the various stretching and bending modes of the quinoline ring system, the C-F bond, and the N-H bonds of the hydrazinyl group. tanta.edu.eg Assignments can be made by comparing experimental spectra with data from similar compounds like fluoroquinolones and by using computational methods such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies. nih.goviosrjournals.org

The quinoline ring itself gives rise to a series of characteristic vibrations. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. vscht.cz The C=C and C=N stretching vibrations within the heterocyclic ring system are expected in the 1650-1400 cm⁻¹ region. iosrjournals.org Ring "breathing" modes and other skeletal vibrations occur at lower frequencies.

The hydrazinyl group introduces distinct N-H stretching and bending modes. The C-F bond also has a characteristic stretching frequency, which is a strong indicator of its presence.

Analysis of Functional Group Stretching and Bending Modes

A detailed analysis of the key functional groups provides specific structural information.

N-H Stretching: The hydrazinyl group (-NHNH₂) is expected to show symmetric and asymmetric N-H stretching vibrations. These typically appear as two distinct bands in the 3450-3200 cm⁻¹ region. nitrkl.ac.in The presence of intermolecular or intramolecular hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers. nih.gov

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the quinoline ring are anticipated in the 3100-3000 cm⁻¹ range, which is characteristic for aromatic compounds. vscht.cz

C=C and C=N Stretching: The skeletal vibrations of the quinoline ring, involving the stretching of C=C and C=N bonds, produce a series of medium to strong bands in the fingerprint region, typically between 1620 cm⁻¹ and 1450 cm⁻¹. scielo.org.mxiosrjournals.org

N-H Bending: The scissoring (bending) vibration of the -NH₂ group is expected to produce a medium to strong absorption in the 1650-1580 cm⁻¹ region. nitrkl.ac.in This band can sometimes overlap with the aromatic ring stretching vibrations.

C-F Stretching: The C-F stretching vibration is known to produce a strong absorption band, typically in the 1250-1020 cm⁻¹ region. The exact position depends on the interaction with the aromatic ring. This strong band in the IR spectrum is a key identifier for the fluoro- substitution.

Out-of-Plane C-H Bending: The out-of-plane bending (wagging) vibrations of the aromatic C-H bonds occur in the 900-675 cm⁻¹ region and are indicative of the substitution pattern on the benzene ring.

Table 2: Characteristic IR and Raman Vibrational Frequencies for 7-Fluoro-4-hydrazinylquinoline

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | -NH₂ (Hydrazinyl) | 3450 - 3200 | Medium-Strong | Weak |

| Aromatic C-H Stretch | Quinoline Ring | 3100 - 3000 | Medium | Strong |

| N-H Bending (Scissoring) | -NH₂ (Hydrazinyl) | 1650 - 1580 | Medium-Strong | Weak |

| Aromatic C=C and C=N Stretch | Quinoline Ring | 1620 - 1450 | Medium-Strong | Strong |

| C-N Stretch | C4-NHNH₂ | 1350 - 1250 | Medium | Medium |

| C-F Stretch | Ar-F | 1250 - 1020 | Strong | Medium |

This table presents expected ranges and intensities based on established spectroscopic data for related functional groups and molecules. iosrjournals.orgvscht.cznitrkl.ac.in

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uzh.ch The spectrum of 7-Fluoro-4-hydrazinylquinoline is characterized by absorptions arising from its extensive conjugated π-electron system, which includes the quinoline ring and the hydrazinyl substituent.

The absorption of UV-Vis radiation promotes electrons from lower-energy ground state orbitals to higher-energy excited state orbitals. rsc.org For molecules with π-bonds and heteroatoms containing non-bonding electrons (n), the most significant transitions are typically π → π* and n → π*. upi.edu

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and conjugated systems. For the quinoline ring in 7-Fluoro-4-hydrazinylquinoline, these transitions are expected to be strong (high molar absorptivity, ε) and appear at shorter wavelengths in the UV region (typically < 350 nm). upi.edu

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen atoms of the quinoline ring and the hydrazinyl group) to a π* antibonding orbital. These transitions are generally weaker (low molar absorptivity) than π → π* transitions and occur at longer wavelengths. rsc.org The presence of the hydrazinyl group, an auxochrome, attached to the quinoline chromophore is expected to cause a bathochromic shift (shift to longer wavelength) of the absorption maxima compared to unsubstituted quinoline. msu.edu

The UV-Vis spectrum of 7-Fluoro-4-hydrazinylquinoline in a suitable solvent like ethanol (B145695) or methanol (B129727) would likely exhibit multiple absorption bands, corresponding to the different electronic transitions within the molecule.

Table 3: Predicted UV-Visible Absorption and Electronic Transitions for 7-Fluoro-4-hydrazinylquinoline

| Approximate λmax (nm) | Molar Absorptivity (ε) | Transition Type | Associated Chromophore |

|---|---|---|---|

| ~220-250 | High | π → π* | Quinoline aromatic system |

| ~270-300 | Medium-High | π → π* | Quinoline aromatic system |

This table is predictive, based on the electronic spectroscopy of quinoline and related substituted derivatives. msu.edumdpi.com The exact λmax and ε values are solvent-dependent.

Crystallographic Studies and Solid State Structural Elucidation

Single-Crystal X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of a molecule and its arrangement in a crystal lattice.

The molecular geometry of quinoline (B57606) derivatives is often characterized by a nearly planar quinoline ring system. In analogous structures, such as the monohydrate of a 7-chloro-4-hydrazinylquinoline derivative, the quinoline residue is effectively planar. nih.gov Twists in the molecule can occur around the bonds connecting the quinoline core to the hydrazinyl side chain. nih.gov For instance, torsion angles such as N3–N2–C3–C2 and N3–C10–C11–C12 in a related structure were found to be 6.9(4)° and -6.6(4)° respectively, indicating slight deviations from planarity. nih.gov The conformation around any C=N double bond formed from the hydrazine (B178648) group is typically observed to be in the E configuration. nih.govresearchgate.net

Table 1: Selected Torsion Angles in a Related Hydrazinylquinoline Derivative

| Torsion Angle | Value (°) |

| N3–N2–C3–C2 | 6.9 (4) |

| N3–C10–C11–C12 | -6.6 (4) |

Data derived from a study on 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate. nih.gov

Hydrogen bonds are crucial in defining the solid-state architecture of hydrazinylquinolines. The hydrazine group provides hydrogen bond donors (N-H), while the quinoline nitrogen and the fluorine atom can act as hydrogen bond acceptors. In the crystal structure of a hydrated analogue, water molecules play a pivotal role in stabilizing the crystal packing. nih.gov These water molecules can accept hydrogen bonds from the amine (N-H···O) and donate hydrogen bonds to the quinoline nitrogen (O-H···N), effectively linking multiple molecules together. nih.goviucr.org This results in the formation of extensive hydrogen-bonding networks, often leading to two-dimensional arrays. nih.goviucr.org These layers can be further stabilized by weaker C-H···O interactions. nih.govresearchgate.net

Table 2: Crystallographic Data for an Analogous Compound

| Parameter | Value |

| Compound | 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate |

| Formula | C₁₆H₁₁ClFN₃·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.7795 (2) |

| b (Å) | 15.4188 (11) |

| c (Å) | 24.8576 (16) |

| β (°) | 90.286 (4) |

| V (ų) | 1448.57 (16) |

| Z | 4 |

Data from a single-crystal XRD study. nih.gov

Supramolecular Assembly in the Solid State

Polymorphism and Crystal Engineering

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. google.com Different polymorphs of the same compound can exhibit distinct physical properties. google.com For quinoline derivatives, polymorphism has been observed to influence mechanical, optical, and conducting properties. chemrxiv.orgresearchgate.net The study of polymorphism in quinoline derivatives is an active area of research, with different crystal forms being identified through variations in crystallization conditions. google.comchemrxiv.org Crystal engineering provides strategies to control and design specific crystal structures by understanding and utilizing intermolecular interactions. researchgate.net For hydrazone molecules, crystal engineering has been employed to achieve materials with enhanced properties like elasticity and luminescence. researchgate.net

Co-crystallization Strategies

Co-crystallization is a technique used to modify the physicochemical properties of a compound by incorporating a second molecule (a co-former) into the crystal lattice. globalresearchonline.netnih.gov This strategy is particularly useful for non-ionizable compounds. nih.gov For quinoline derivatives, co-crystallization with carboxylic acids has been shown to form salts and co-crystals with enhanced biological activities. openaccessjournals.com The formation of a salt versus a co-crystal is often predicted by the difference in pKa values between the basic quinoline and the acidic co-former. openaccessjournals.com The robust nature of certain intermolecular interactions, or supramolecular synthons, is exploited in the design of co-crystals. mdpi.com For instance, the acid-pyridine heterosynthon is a common feature in co-crystals of pyridines and carboxylic acids. mdpi.com Given the presence of hydrogen bond donors and acceptors in 7-Fluoro-4-hydrazinylquinoline, it is a viable candidate for co-crystallization with various co-formers to create novel crystalline materials with tailored properties.

Theoretical and Computational Chemistry of 7 Fluoro 4 Hydrazinylquinoline Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to investigating the properties of 7-Fluoro-4-hydrazinylquinoline. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of the molecule's electronic and geometric structure. numberanalytics.com

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. physchemres.org It is frequently employed to optimize the molecular geometry of quinoline (B57606) derivatives and to calculate their energetic properties. researchgate.net DFT calculations, for instance, using the B3LYP functional with a 6-311++G(d,p) basis set, have been used to determine the optimized structure of related quinoline derivatives, showing good correlation with experimental data from X-ray diffraction. researchgate.net These studies provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

For example, in a study of a different but related quinoline derivative, DFT calculations were used to confirm the stability of the molecule, as indicated by a significant HOMO-LUMO energy gap. researchgate.net The consistency between the calculated and experimental structures suggests that the gas-phase structure predicted by DFT is a reliable representation of the molecule's solid-state conformation. semanticscholar.org

Ab Initio Methods for Electronic Structure Determination

Ab initio methods are computational chemistry methods based on quantum mechanics that are not reliant on experimental data. numberanalytics.com These "first-principles" calculations solve the electronic Schrödinger equation to predict molecular properties like electron densities, energies, and structures. wikipedia.org Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods are used to determine the electronic structure of molecules. numberanalytics.comwikipedia.org

In the study of substituted benzenes, ab initio molecular orbital calculations with various basis sets (4-31G, 6-31G, and 6-31G*) have been used to investigate ground state properties, including orbital energies and charge distributions. ias.ac.in These studies have shown that while semi-empirical and ab initio methods may predict similar trends, the latter provides finer details about the chemical properties. ias.ac.in For quinoline derivatives, ab initio simulations can help in evaluating significant structural attributes. science.gov

Basis Set Selection and Computational Efficiency

The choice of a basis set is a critical aspect of quantum chemical calculations, influencing both the accuracy and the computational cost. numberanalytics.com A basis set is a collection of mathematical functions used to build molecular orbitals. numberanalytics.com Different types of basis sets exist, including minimal, split-valence, and polarization basis sets, each offering a different balance between accuracy and computational demand. numberanalytics.com

For DFT calculations on organic radicals, the M06-2X functional with the def2-TZVP basis set has been shown to provide a good balance of accuracy and efficiency. nrel.gov Similarly, for quinoline derivatives, basis sets like 6-311++G(d,p) have been successfully used in DFT studies. researchgate.netscience.gov The selection of the basis set is also dependent on the level of theory; for instance, DFT calculations often pair well with def2 basis sets, while post-HF methods like CCSD(T) are better suited with correlation-consistent sets such as aug-cc-pVTZ. psicode.org The use of optimized localized basis sets can also lead to significant improvements in computational efficiency without compromising accuracy, especially for large systems. aps.org

Molecular Orbital Theory and Frontier Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key parameter for determining the chemical reactivity and kinetic stability of a molecule. semanticscholar.orgchalcogen.ro A large HOMO-LUMO gap suggests high stability and low reactivity, as it indicates that a significant amount of energy is required to excite an electron from the HOMO to the LUMO. researchgate.netsemanticscholar.orgschrodinger.com

For various quinoline and hydrazone derivatives, HOMO-LUMO analysis has been performed using DFT calculations to understand their electronic properties and charge transfer characteristics. dergipark.org.trscirp.org The distribution of these frontier orbitals can reveal the active sites within the molecule. chalcogen.ro For instance, in some compounds, the HOMO and LUMO are often located on the aromatic rings and other functional groups, which are the primary sites for chemical reactions. researchgate.net

Prediction of Chemical Reactivity and Selectivity

Computational methods are invaluable for predicting the chemical reactivity and selectivity of molecules. europa.eu By analyzing various calculated parameters, researchers can gain insights into how a molecule will interact with other chemical species.

Electrostatic Potential Surfaces (MEP)

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, where different colors represent different potential values. Typically, red areas indicate regions of negative potential (nucleophilic sites, rich in electrons) and blue areas indicate regions of positive potential (electrophilic sites, poor in electrons). researchgate.net

MEP analysis of quinoline derivatives has been used to identify the nucleophilic and electrophilic regions, which correspond to the likely sites for electrophilic and nucleophilic attacks, respectively. researchgate.net For example, in some quinoline derivatives, the nitrogen and oxygen atoms are often identified as nucleophilic centers, while hydrogen atoms attached to electronegative atoms can be electrophilic sites. researchgate.net This information is crucial for predicting the molecule's interaction with biological targets or other reagents. researchgate.net

Fukui Functions and Local Reactivity Descriptors

In the realm of computational chemistry and Chemical Reactivity Theory, local reactivity descriptors are essential for predicting the most reactive sites within a molecule. mdpi.com Fukui functions are particularly prominent among these descriptors, as they indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of sites susceptible to nucleophilic and electrophilic attacks.

The Fukui function comes in two primary forms:

f+(r) for nucleophilic attack, which corresponds to the addition of an electron.

f-(r) for electrophilic attack, which corresponds to the removal of an electron.

A more refined descriptor, the dual descriptor (Δf(r)), has been developed to unambiguously expose nucleophilic and electrophilic regions. researchgate.net When Δf(r) > 0, the site is favored for a nucleophilic attack, and when Δf(r) < 0, it is favored for an electrophilic attack. researchgate.net These descriptors are calculated using the electron densities of the neutral, anionic (N+1), and cationic (N-1) states of the molecule.

For quinoline derivatives, these descriptors help predict how they will interact with biological targets. The nitrogen atom in the quinoline ring is often a primary site for interactions. The distribution of the Fukui functions across the aromatic system and the hydrazine (B178648) substituent in 7-Fluoro-4-hydrazinylquinoline would pinpoint the atoms most likely to engage in covalent or electrostatic interactions. For instance, an analysis would likely reveal the relative reactivity of the quinoline nitrogen versus the hydrazine nitrogens.

Computational studies on similar structures, like 4-bromo-3-(methoxymethoxy) benzoic acid, have used condensed Fukui functions to quantify the reactivity of individual atoms. researchgate.net Such an analysis for 7-Fluoro-4-hydrazinylquinoline would provide quantitative values to rank the reactive sites.

Table 1: Representative Local Reactivity Descriptors and Their Interpretation

| Descriptor | Mathematical Formulation (Conceptual) | Interpretation |

|---|---|---|

| Nucleophilic Fukui Function (f+) | ρ(N+1) - ρ(N) | Predicts sites for nucleophilic attack (where electrons are accepted). |

| Electrophilic Fukui Function (f-) | ρ(N) - ρ(N-1) | Predicts sites for electrophilic attack (where electrons are donated). |

| Dual Descriptor (Δf(r)) | f+(r) - f-(r) | Unambiguously identifies nucleophilic (Δf > 0) and electrophilic (Δf < 0) sites. researchgate.net |

| Parr Function (P) | — | Related to the Fukui function, used to describe the propensity of a site to accept or donate charge. |

Conformer Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformer analysis of 7-Fluoro-4-hydrazinylquinoline involves identifying its stable spatial arrangements (conformers) and the energy barriers between them. This is primarily governed by the rotation around single bonds, particularly the bond connecting the hydrazine group to the quinoline ring (C4-N).

The potential energy surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometry. nasa.govmdpi.comrsc.orgaps.org For 7-Fluoro-4-hydrazinylquinoline, the PES would be explored by systematically rotating the key dihedral angles and calculating the corresponding energy at each step.

Key structural features to consider in the conformer analysis include:

The dihedral angle defined by the plane of the quinoline ring and the C4-N-N linkage.

The orientation of the terminal -NH2 group.

Studies on related molecules, such as 7-chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate, provide insight into the likely conformations. In its crystal structure, the quinoline residue is nearly planar, and there are specific twists around the bonds connecting the different parts of the molecule. nih.govscienceopen.com For this derivative, the torsion angles N3–N2–C3–C2 and N3–C10–C11–C12 were found to be 6.9 (4)° and -6.6 (4)°, respectively, indicating slight out-of-plane twisting. nih.govscienceopen.com A similar analysis for 7-Fluoro-4-hydrazinylquinoline would reveal its preferred low-energy shapes, which is crucial for understanding how it might fit into a biological receptor site. The presence of the fluorine atom can also influence conformational preferences through stereoelectronic effects. beilstein-journals.orgraineslab.com

Table 2: Key Torsional Angles for Conformational Analysis

| Torsion Angle | Description | Expected Influence on Conformation |

|---|---|---|

| C3-C4-N(hydrazinyl)-N | Rotation around the bond connecting the hydrazine to the quinoline ring. | Determines the orientation of the hydrazine group relative to the ring. |

| C4-N-N-H | Rotation of the terminal amine group. | Influences hydrogen bonding potential and steric interactions. |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial for understanding molecular recognition, crystal packing, and the stability of biological complexes. mdpi.comrsc.org NCI analysis, based on the Reduced Density Gradient (RDG), is a computational method used to visualize and characterize weak interactions in real space. mdpi.comresearchgate.net

The method generates 3D isosurfaces that highlight different types of interactions:

Strong, attractive interactions (e.g., hydrogen bonds) are typically shown as blue surfaces.

Weak, attractive interactions (e.g., van der Waals forces) appear as green surfaces.

Strong, repulsive interactions (e.g., steric clashes) are represented by red surfaces.

For 7-Fluoro-4-hydrazinylquinoline, an NCI analysis would reveal the landscape of intramolecular and intermolecular interactions. Intramolecularly, a hydrogen bond might exist between one of the hydrazine protons and the quinoline nitrogen. Intermolecularly, in a condensed phase or a receptor pocket, the molecule can participate in a variety of interactions.

Crystal structure analysis of the related 7-chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate shows extensive non-covalent interactions. nih.govscienceopen.com These include N—H⋯O and O—H⋯N hydrogen bonds involving a water molecule, which create a two-dimensional network. nih.gov The layers in the crystal are further connected by C—H⋯F interactions and weak π-π stacking contacts between quinoline rings. nih.govscienceopen.com An NCI analysis of a 7-Fluoro-4-hydrazinylquinoline dimer or complex would be expected to show similar features, with the hydrazine group acting as a hydrogen bond donor and the quinoline nitrogen as an acceptor.

Table 3: Potential Non-Covalent Interactions in 7-Fluoro-4-hydrazinylquinoline Systems

| Interaction Type | Donor/Acceptor Sites | Expected NCI Plot Color |

|---|---|---|

| Hydrogen Bonding | Hydrazine (N-H) as donor; Quinoline N, solvent O as acceptors. | Blue |

| π-π Stacking | Between the aromatic systems of two quinoline rings. | Green |

| C-H···F Interaction | Aromatic C-H as donor; Fluorine atom as acceptor. | Green/Light Blue |

| van der Waals Forces | General interactions between molecular surfaces. | Green |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity.

The development of a QSAR model typically involves several steps:

Data Set Selection: A set of structurally related compounds with experimentally measured biological activities is chosen. For quinoline derivatives, this could be anti-tubercular or anti-inflammatory activity. researchgate.netscience.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies), or 3D descriptors (e.g., surface area).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates a subset of the descriptors with the observed activity.

Validation: The predictive power of the model is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate test set of compounds. researchgate.net

QSAR studies on quinoline derivatives have successfully identified key structural features that influence their biological efficacy. researchgate.netnih.gov For example, a QSAR model for anti-tubercular quinolines found that descriptors related to molecular shape, electronic properties, and atom-type distribution were significant. researchgate.net A QSAR study including 7-Fluoro-4-hydrazinylquinoline would help to quantify the contribution of the fluorine atom and the hydrazine group to a specific biological activity, guiding the design of more potent analogs.

Table 4: Common Descriptor Classes in QSAR Studies

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count | Basic molecular composition. |

| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity. |

| Geometrical (3D) | Molecular Surface Area, Volume | Size and shape of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic properties and reactivity. |

| ADMET Descriptors | LogP, Polar Surface Area | Pharmacokinetic properties. |

Ligand Chemistry and Coordination Complex Formation

Chelation Behavior of 7-Fluoro-4-hydrazinylquinoline and its Hydrazone Derivatives

The chelation behavior of 7-fluoro-4-hydrazinylquinoline is most prominently observed through its hydrazone derivatives. These derivatives typically act as bidentate or tridentate ligands, coordinating to metal ions through various donor atoms.

Upon condensation with a carbonyl compound, the resulting hydrazone, such as a 7-fluoro-4-(benzylidenehydrazo)quinoline, presents potential coordination sites including the quinoline (B57606) ring nitrogen, the imine nitrogen (C=N), and often a third donor atom from the aldehyde or ketone fragment (e.g., a phenolic oxygen). mdpi.comnih.gov

Common chelation modes include:

N,N-Bidentate Coordination: The ligand coordinates to a metal center via the quinoline nitrogen and the azomethine nitrogen of the hydrazone linker. This is a frequently observed mode in related 7-chloro-4-quinolinyl hydrazone complexes. mdpi.comckthakurcollege.net

N,O-Bidentate Coordination: In hydrazones derived from hydroxy-substituted aldehydes (e.g., salicylaldehyde), the ligand can coordinate through the azomethine nitrogen and the deprotonated phenolic oxygen. This is a well-established mode for Schiff base and hydrazone ligands. mdpi.com In such cases, the quinoline nitrogen may or may not participate in coordination depending on the metal ion's preferred geometry and steric factors.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 7-fluoro-4-hydrazinylquinoline hydrazone ligands generally follows a straightforward procedure. The ligand is first synthesized by the condensation of 7-fluoro-4-hydrazinylquinoline with a suitable aldehyde or ketone. Subsequently, the isolated hydrazone ligand is reacted with a metal salt (e.g., chlorides, nitrates, acetates) in a suitable solvent like ethanol (B145695) or methanol (B129727), often under reflux. mdpi.com

For example, a general synthetic route involves:

Dissolving the hydrazone ligand in a solvent.

Adding a solution of the metal salt in the same solvent, typically in a 1:1 or 2:1 ligand-to-metal molar ratio.

Refluxing the mixture for several hours to ensure the completion of the reaction.

The resulting solid complex is then filtered, washed with the solvent to remove unreacted precursors, and dried.

While a specific crystal structure for a 7-fluoro-4-hydrazinylquinoline complex is not available in the cited literature, the structural characteristics can be inferred from closely related compounds. For instance, the crystal structure of a similar quinoline-3-carbohydrazone derivative, N'-((E)-N'-(2-chlorobenzylidene)quinoline-3-carbohydrazide hydrate (B1144303) (CQ·H₂O), reveals a nearly planar molecule where intermolecular hydrogen bonding plays a significant role in the crystal packing. mdpi.com In its metal complexes, the ligand coordinates via the carbonyl oxygen and the azomethine nitrogen. mdpi.com Another relevant example, a Ruthenium(II) complex with a quinoline-2-carbaldehyde hydrazone ligand, shows coordination through the amide oxygen and imine nitrogen, forming a stable five-membered chelate ring. iucr.org

Table 1: Representative Bond Lengths from a Related Quinoline Hydrazone Complex (CQ·H₂O)

| Bond | Length (Å) |

|---|---|

| C=O (carbonyl) | 1.232 |

| C=N (azomethine) | 1.277 |

| N-N (hydrazone) | 1.323 |

Data sourced from a related quinoline-3-carbohydrazone structure for illustrative purposes. mdpi.com

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for elucidating the coordination mode of the ligand to the metal ion.

FT-IR Spectroscopy: Comparison of the FT-IR spectra of the free hydrazone ligand and its metal complexes provides crucial evidence of coordination. Key observations include:

A shift in the ν(C=N) (azomethine) stretching frequency, typically to a lower or higher wavenumber, upon coordination of the azomethine nitrogen to the metal ion. mdpi.commdpi.com

A shift in the ν(C=O) (amide) stretching frequency in carbohydrazide (B1668358) derivatives, indicating coordination through the carbonyl oxygen. nih.govmdpi.com

The appearance of new, non-ligand bands in the far-infrared region (typically below 600 cm⁻¹), which are assigned to ν(M-N) and ν(M-O) stretching vibrations, directly confirming the formation of metal-ligand bonds. bendola.com

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy are powerful tools.

In ¹H NMR, the proton signal of the N-H group in the hydrazone often shifts or disappears upon deprotonation and coordination. mdpi.com

The azomethine proton (-CH=N) signal typically shows a downfield shift upon complexation, indicating a change in the electronic environment due to the coordination of the adjacent nitrogen. mdpi.com

In ¹³C NMR, the carbon signals of the azomethine group and the quinoline ring carbons near the coordinating nitrogen atom are expected to shift upon complexation. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes, when compared to the free ligand, show shifts in the intra-ligand π-π* and n-π* transition bands. Additionally, new bands may appear in the visible region, which are attributed to d-d transitions (for transition metals) or ligand-to-metal charge transfer (LMCT) phenomena, providing insights into the coordination geometry around the metal ion. mdpi.comacs.org

Table 2: Typical FT-IR Spectral Data (cm⁻¹) for a Quinoline Hydrazone Ligand and its Metal Complexes

| Compound Type | ν(N-H) | ν(C=O) | ν(C=N) Azomethine | ν(M-O) / ν(M-N) |

|---|---|---|---|---|

| Free Ligand (CQ) | - | 1641 | 1614 | - |

| Metal Complex | - | Shifted (e.g., 1653) | Shifted (e.g., 1625) | Present |

Data adapted from related quinoline-3-carbohydrazone (CQ) systems for illustrative purposes. mdpi.com

Theoretical Studies of Coordination Modes and Stability Constants